molecular formula C10H19N3O4 B7865102 (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate

(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate

Cat. No.: B7865102
M. Wt: 245.28 g/mol
InChI Key: XPJBQTCXPJNIFE-ZETCQYMHSA-N
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Description

The compound with the identifier “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves specific chemical reactions and conditions. The preparation methods typically include:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in biological studies to investigate its effects on cellular processes.

    Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.

    Industry: this compound can be used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This can lead to various biological responses, depending on the context of its use.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBQTCXPJNIFE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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